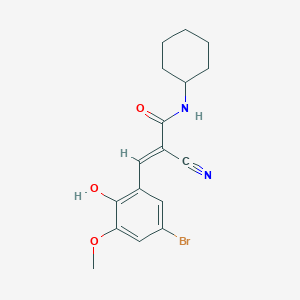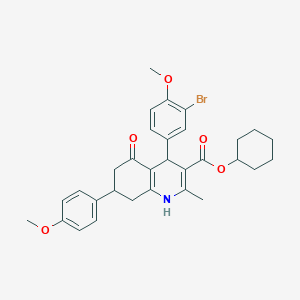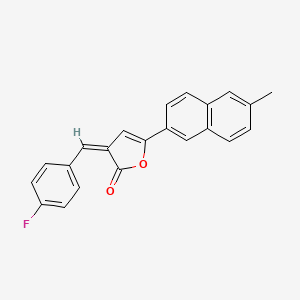![molecular formula C16H23BrN2O3 B5162225 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5162225.png)
2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide, also known as BMS-986165, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as psoriasis, psoriatic arthritis, and lupus. It works by inhibiting the activity of a protein called TYK2, which is involved in the immune response.
Mécanisme D'action
2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide works by inhibiting the activity of TYK2, a protein that is involved in the signaling pathways of several cytokines that play a role in the immune response. By inhibiting TYK2, this compound reduces the production of pro-inflammatory cytokines and promotes the production of anti-inflammatory cytokines, leading to a reduction in inflammation and disease activity.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines such as IL-12, IL-23, and IFN-α, while increasing the production of anti-inflammatory cytokines such as IL-10. This leads to a reduction in inflammation and disease activity in preclinical models of autoimmune diseases. In clinical trials, this compound has been shown to improve skin clearance and reduce joint pain and swelling in patients with psoriasis and psoriatic arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide is its specificity for TYK2, which reduces the risk of off-target effects. However, its potency may also make it difficult to use in certain lab experiments, as high concentrations may be required to achieve the desired effect. Additionally, the cost of synthesizing this compound may limit its availability for certain research projects.
Orientations Futures
Future research on 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide could focus on its potential use in treating other autoimmune diseases such as lupus, as well as its long-term safety and efficacy. Additionally, further studies could investigate the optimal dosing and administration of this compound, as well as its potential use in combination with other drugs for the treatment of autoimmune diseases. Finally, research could also explore the potential use of this compound in other therapeutic areas, such as oncology.
Méthodes De Synthèse
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide involves several steps, starting with the reaction of 4-bromo-3-methylphenol with propargyl bromide to form 2-(4-bromo-3-methylphenoxy)propyne. This compound is then reacted with morpholine to form 2-(4-bromo-3-methylphenoxy)-N-morpholin-4-ylmethylprop-2-yn-1-amine. Finally, this compound is reacted with acetic anhydride to form this compound.
Applications De Recherche Scientifique
2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide has been extensively studied in preclinical models of autoimmune diseases, and has shown promising results in reducing inflammation and disease activity. It has also been tested in phase 1 and phase 2 clinical trials, where it has demonstrated a favorable safety profile and efficacy in treating psoriasis and psoriatic arthritis. Ongoing clinical trials are currently evaluating the efficacy of this compound in treating other autoimmune diseases such as lupus.
Propriétés
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-(3-morpholin-4-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3/c1-13-11-14(3-4-15(13)17)22-12-16(20)18-5-2-6-19-7-9-21-10-8-19/h3-4,11H,2,5-10,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJPAGYIKCRWNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NCCCN2CCOCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5162155.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5162159.png)
![4-(2-methoxy-4-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5162166.png)
![5-bromo-2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5162171.png)
![N-[2-methyl-4-(pentanoylamino)phenyl]benzamide](/img/structure/B5162176.png)
![{1-[(5-methyl-2-thienyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5162187.png)
![3-({4-[(4-bromophenoxy)acetyl]-1-piperazinyl}methyl)-1H-indole oxalate](/img/structure/B5162189.png)
![N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)benzamide hydrochloride](/img/structure/B5162195.png)

![3-[4-(2-furoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5162219.png)
![4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamide](/img/structure/B5162233.png)

![1-[(1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5162241.png)
